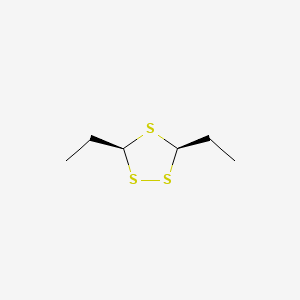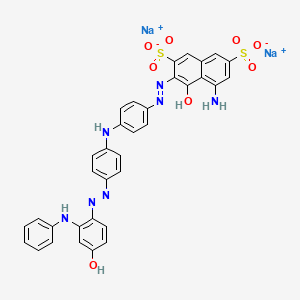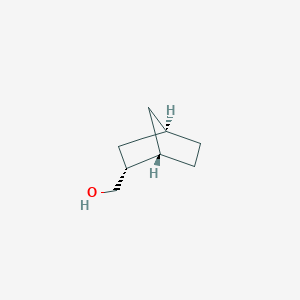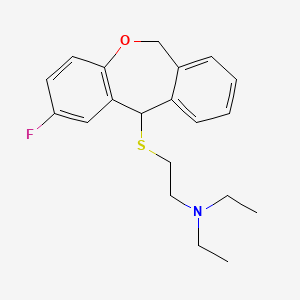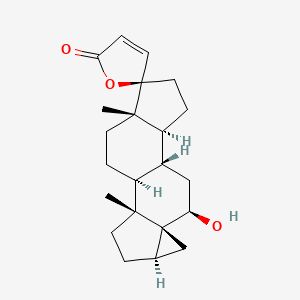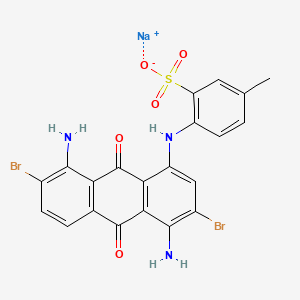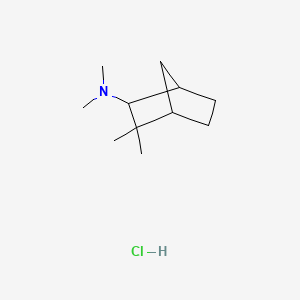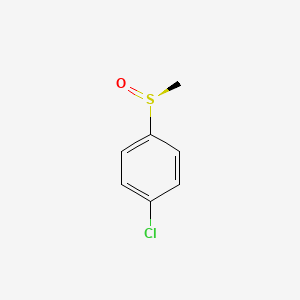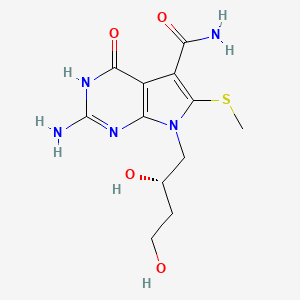
1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-6-(methylthio)-4-oxo-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-6-(methylthio)-4-oxo-, (S)- is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo-pyrimidine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives typically involves multi-step organic synthesis. Common starting materials include pyrimidine derivatives and various amines. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: Share the core structure and may have similar biological activities.
Purine analogs: Structurally related and often used in similar applications, such as antiviral or anticancer agents.
Uniqueness
1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives are unique due to their specific functional groups and stereochemistry, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
127945-66-8 |
|---|---|
Molecular Formula |
C12H17N5O4S |
Molecular Weight |
327.36 g/mol |
IUPAC Name |
2-amino-7-[(2S)-2,4-dihydroxybutyl]-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H17N5O4S/c1-22-11-6(8(13)20)7-9(15-12(14)16-10(7)21)17(11)4-5(19)2-3-18/h5,18-19H,2-4H2,1H3,(H2,13,20)(H3,14,15,16,21)/t5-/m0/s1 |
InChI Key |
GOMZOYDPIFBHKL-YFKPBYRVSA-N |
Isomeric SMILES |
CSC1=C(C2=C(N1C[C@H](CCO)O)N=C(NC2=O)N)C(=O)N |
Canonical SMILES |
CSC1=C(C2=C(N1CC(CCO)O)N=C(NC2=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


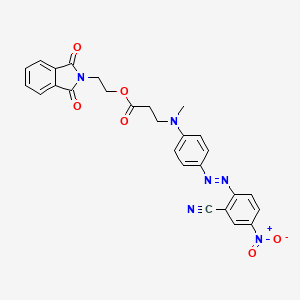
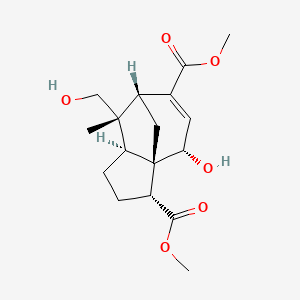
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
